molecular formula C5H5BrN2O B13095121 4-Amino-6-bromopyridin-2-ol

4-Amino-6-bromopyridin-2-ol

Cat. No.: B13095121
M. Wt: 189.01 g/mol
InChI Key: DUCYFUUUJUFSCW-UHFFFAOYSA-N
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Description

4-Amino-6-bromopyridin-2-ol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromopyridin-2-ol typically involves the bromination of 2-amino-4-hydroxypyridine. The reaction is carried out using bromine in an aqueous medium, often under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives has been explored as a potential method for producing hydroxylated pyridines .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-bromopyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-amino-2-hydroxypyridine.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-amino-2-hydroxypyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-bromopyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug design.

    Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 4-Amino-6-bromopyridin-2-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

4-amino-6-bromo-1H-pyridin-2-one

InChI

InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9)

InChI Key

DUCYFUUUJUFSCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Br)N

Origin of Product

United States

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